6-methoxy-N-methyl-N-[(oxan-2-yl)methyl]pyrimidin-4-amine

Drug-likeness Lipophilicity Permeability

6-Methoxy-N-methyl-N-[(oxan-2-yl)methyl]pyrimidin-4-amine is a synthetic small-molecule pyrimidine derivative (C12H19N3O2, MW 237.30) characterized by a 6-methoxy substituent and a 4-position N-methyl-N-(tetrahydro‑2H‑pyran‑2‑ylmethyl)amine side chain. The compound has been catalogued in the European Chemical Biology Database (ECBD) and appears in patent filings directed to O‑linked pyrimidin‑4‑amine anticancer agents, indicating it is a research‑grade tool compound rather than a fully optimized drug candidate.

Molecular Formula C12H19N3O2
Molecular Weight 237.30 g/mol
Cat. No. B12258323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-N-methyl-N-[(oxan-2-yl)methyl]pyrimidin-4-amine
Molecular FormulaC12H19N3O2
Molecular Weight237.30 g/mol
Structural Identifiers
SMILESCN(CC1CCCCO1)C2=CC(=NC=N2)OC
InChIInChI=1S/C12H19N3O2/c1-15(8-10-5-3-4-6-17-10)11-7-12(16-2)14-9-13-11/h7,9-10H,3-6,8H2,1-2H3
InChIKeyVGZMHIVYZVTHQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-N-methyl-N-[(oxan-2-yl)methyl]pyrimidin-4-amine — Physicochemical and Biological Baseline for Research Material Procurement


6-Methoxy-N-methyl-N-[(oxan-2-yl)methyl]pyrimidin-4-amine is a synthetic small-molecule pyrimidine derivative (C12H19N3O2, MW 237.30) characterized by a 6-methoxy substituent and a 4-position N-methyl-N-(tetrahydro‑2H‑pyran‑2‑ylmethyl)amine side chain [1]. The compound has been catalogued in the European Chemical Biology Database (ECBD) and appears in patent filings directed to O‑linked pyrimidin‑4‑amine anticancer agents, indicating it is a research‑grade tool compound rather than a fully optimized drug candidate [2].

Research-grade tool compound with patent context, not an optimized drug candidate
Low lipophilicity and moderate TPSA support in vitro solubility and assay compatibility
Confirmed GPR35 inactivity reduces off-target confounding in target-specific screens

Why In‑Class Pyrimidine Analogs Cannot Replace 6-Methoxy-N-methyl-N-[(oxan-2-yl)methyl]pyrimidin-4-amine Without Data Verification


Pyrimidin‑4‑amine derivatives with different oxane regioisomers (e.g., oxan‑4‑yl vs. oxan‑2‑yl) or alternative N‑alkyl substitutions often display divergent target‑binding profiles and pharmacokinetic behavior, as documented for GPCR and kinase‑targeted series. Consequently, procurement decisions based solely on core scaffold similarity risk introducing undetected potency shifts or off‑target activity. The quantitative evidence below illustrates where the specific oxan‑2‑ylmethyl substitution pattern of this compound creates measurable differentiation.

Oxane regioisomer variation (oxan-2-yl vs oxan-4-yl) may shift target-binding and pharmacokinetic profiles.
Alternative N-alkyl substitutions can introduce different off-target activities, even within the same core scaffold.
Core scaffold similarity alone does not guarantee functional equivalence; assay validation required.

Quantitative Differentiation Evidence for 6-Methoxy-N-methyl-N-[(oxan-2-yl)methyl]pyrimidin-4-amine vs. Close Analogs


Physicochemical Property Profile vs. Oral Drug‑Like Space

The compound's computed logP (clogP = 1.73) is approximately 0.8 log units lower than the mean clogP of marketed oral small‑molecule drugs (≈ 2.5), while its topological polar surface area (TPSA = 67 Ų) remains well below the 140 Ų threshold for oral absorption. These values differentiate it from more lipophilic pyrimidine kinase inhibitors that commonly exceed clogP 3.0 [1][2].

Drug-Like Profile
Class-level
clogP 1.73 vs oral drug mean ~2.5; TPSA 67 Ų (<140 Ų threshold)
Supports solubility and reduces non-specific protein binding in assays.
In silico prediction; confirm experimentally.
Drug-likeness Lipophilicity Permeability

GPR35 Functional Antagonism — Selectivity Window vs. Reference Antagonist

In a BRET‑based GPR35 antagonism assay (ECBD EOS300038), 6-methoxy-N-methyl-N-[(oxan-2-yl)methyl]pyrimidin-4-amine was classified as inactive (IC50 > 100 µM), whereas the reference antagonist CID2745687 exhibits an IC50 of ~12.8 nM under comparable conditions. This >7,800‑fold selectivity gap demonstrates that the oxan‑2‑ylmethyl substitution does not engage GPR35, a finding valuable for studies where GPR35‑mediated signaling must be excluded [1][2].

GPR35 Antagonism
Head-to-head
IC50 >100 µM (inactive) vs reference CID2745687 IC50 ~12.8 nM
Excludes GPR35-mediated confounds in phenotypic screening.
BRET assay, HEK293, GPR35-Gα13 fusion; zaprinast agonist.
GPCR profiling Off-target selectivity GPR35

Conformational Uniqueness of the Oxan-2-ylmethyl Substituent vs. Regioisomeric Oxan-4-yl Analogs

The oxan‑2‑ylmethyl group introduces a chiral center adjacent to the linking methylene, creating a sterically constrained tetrahydropyran orientation that is absent in oxan‑4‑yl or oxan‑3‑yl regioisomers. In related pyrimidine series, such conformational restriction has been exploited to enhance target‑binding enthalpy [1]. Although direct affinity data for this specific compound remain unpublished, the ECBD similarity search returns zero entries for the same scaffold, highlighting its structural novelty within the publicly curated chemical biology database [2].

Regioisomer Uniqueness
Class-level
Oxan-2-ylmethyl with chiral center; ECBD similarity search returns 0 identical scaffolds.
Distinct SAR landscape; scaffold-hopping from 4-pyranyl series unreliable.
No published affinity data; patent-protected scaffold.
Conformational restriction Regioisomer comparison Structure-activity relationship

Calculated Solubility and Permeability Indicators vs. Class Averages for Pyrimidine Research Compounds

Based on its low clogP (1.73) and moderate TPSA (67 Ų), the compound is predicted to have aqueous solubility > 100 µM and moderate Caco‑2 permeability (Papp ≈ 5 − 20 × 10⁻⁶ cm s⁻¹). This contrasts with many 4‑anilino‑pyrimidine kinase inhibitors that exhibit clogP > 3.5 and experimental solubility < 10 µM [1][2]. The improved solubility profile reduces the need for DMSO stock solutions at high concentrations and facilitates direct use in cell‑based assays without detergent vehicles.

Predicted ADME
Class-level
Predicted solubility >100 µM; Caco-2 Papp ~5–20 ×10⁻⁶ cm/s; vs kinase inhibitors clogP >3.5, solubility <10 µM
Supports assay-ready solubility and dose-response preparation.
In silico consensus model; experimental confirmation needed.
Aqueous solubility Caco-2 permeability In silico ADME

Recommended Application Scenarios for 6-Methoxy-N-methyl-N-[(oxan-2-yl)methyl]pyrimidin-4-amine Based on Evidence


Chemical Biology Probe for Kinase‑Focused Screening Where GPR35 Silencing Is Critical

The confirmed inactivity at GPR35 (IC50 > 100 µM) makes the compound suitable as a negative control or starting scaffold in kinase‑targeted phenotypic screens where GPR35‑mediated signaling could otherwise confound readouts [1].

Scaffold‑Hopping Reference for Oxan‑2‑ylmethyl Pyrimidine SAR Studies

The unique oxan‑2‑ylmethyl regio‑ and stereochemistry, documented in patent literature and confirmed by ECBD similarity searches, positions this compound as a valuable reference standard for structure‑activity relationship campaigns exploring tetrahydropyran‑containing pyrimidine inhibitors [1].

Early‑Stage ADME Profiling Benchmark

The favorable computed physicochemical profile (clogP = 1.73, TPSA = 67 Ų) supports its use as a low‑lipophilicity benchmark in in vitro ADME panels, particularly when comparing with more lipophilic pyrimidine analogs that frequently exhibit solubility‑limited absorption [1].

Application
Selection Property
Validation Focus
Phenotypic kinase screening (GPR35-silent)
GPR35 inactivity context
Verify absence of GPR35-mediated confounds in cell assays
SAR scaffold-hopping for oxan-2-ylmethyl series
Unique oxane regio/stereochemistry
SAR divergence from 4-pyranyl analogs
Early-stage ADME profiling benchmark
Low-lipophilicity profile
Solubility and permeability ranking in vitro
Quote Request

Request a Quote for 6-methoxy-N-methyl-N-[(oxan-2-yl)methyl]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.